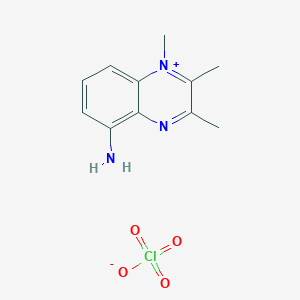
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate is a chemical compound with the molecular formula C₁₁H₁₄N₃ClO₄ It is a derivative of quinoxaline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely follow similar principles to laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups on the quinoxaline ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate exerts its effects is not well-documented. like other quinoxaline derivatives, it may interact with various molecular targets and pathways, influencing biological processes through binding to specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, which lacks the amino and methyl substitutions.
5-Nitroquinoxaline: A derivative with a nitro group instead of an amino group.
2,3-Dimethylquinoxaline: A derivative with methyl groups at different positions.
Uniqueness
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the amino group and multiple methyl groups can affect its electronic properties and interactions with other molecules.
Eigenschaften
CAS-Nummer |
61149-75-5 |
|---|---|
Molekularformel |
C11H14ClN3O4 |
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
1,2,3-trimethylquinoxalin-1-ium-5-amine;perchlorate |
InChI |
InChI=1S/C11H13N3.ClHO4/c1-7-8(2)14(3)10-6-4-5-9(12)11(10)13-7;2-1(3,4)5/h4-6,12H,1-3H3;(H,2,3,4,5) |
InChI-Schlüssel |
RNJXYZMHAQJTEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2[N+](=C1C)C)N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
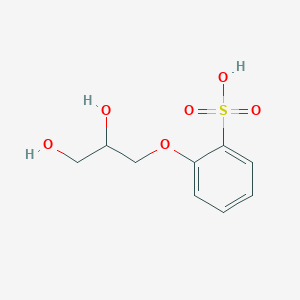
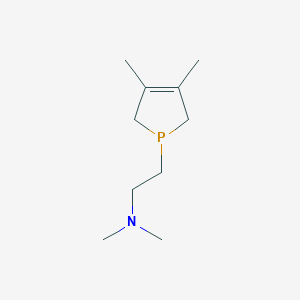
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
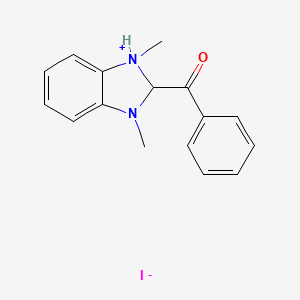
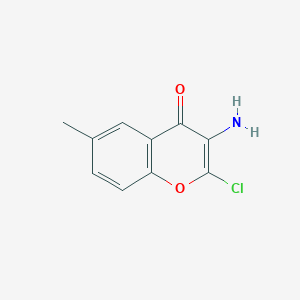
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
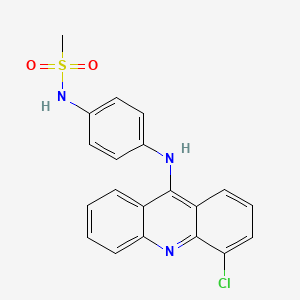
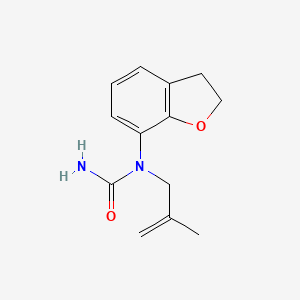
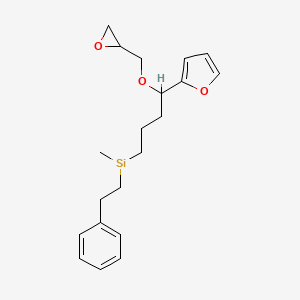

![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
